

# Comparative Efficacy of AB-836 in Reducing Serum and Liver HBV DNA

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## Compound of Interest

Compound Name: ST-836

Cat. No.: B611022

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## A Guide for Researchers and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is undergoing a significant transformation, moving beyond viral suppression towards a functional cure. A key area of development is the targeting of the hepatitis B virus (HBV) capsid assembly. This guide provides an objective comparison of the novel capsid assembly modulator (CAM) AB-836 with standard-of-care nucleos(t)ide analogues (NAs) and other CAMs in development, focusing on their efficacy in reducing serum and liver HBV DNA.

AB-836 is a potent, orally bioavailable, and selective Class II HBV capsid inhibitor.<sup>[1]</sup> Its mechanism of action involves interfering with the proper assembly of the viral capsid, a critical structure for viral replication and persistence.<sup>[2]</sup> Specifically, AB-836 obstructs the encapsidation of pregenomic RNA (pgRNA) by binding to the HBV core protein, which accelerates capsid assembly but results in the formation of "empty" capsids that lack the viral genome.<sup>[3][4]</sup> This dual action not only blocks the production of new infectious virions but has also been shown to inhibit the replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected cells, which is the source of viral persistence.<sup>[2][3]</sup>

While AB-836 demonstrated robust antiviral activity, its clinical development was discontinued due to safety findings, specifically ALT elevations observed in clinical trials.<sup>[3]</sup> Nevertheless, the data from its preclinical and clinical studies provide valuable insights for the future optimization and development of HBV CAMs.<sup>[3]</sup>

## Quantitative Data Comparison

The following table summarizes the efficacy of AB-836 in comparison to standard NA therapies and other investigational CAMs in reducing serum HBV DNA.

Compound	Class	Study Population	Dosage	Treatment Duration	Mean HBV DNA Reduction (log <sub>10</sub> IU/mL)	Reference
AB-836	Capsid Assembly Modulator (Class II)	Chronic Hepatitis B Patients	50 mg QD	28 Days	2.57	[3]
100 mg QD	28 Days	3.04	[3]			
200 mg QD	28 Days	3.55	[3]			
Entecavir (ETV)	Nucleos(t)ide Analogue	Nucleoside-naïve CHB Patients	0.5 mg/day	12 Weeks	6.23 (log <sub>10</sub> copies/mL)	[5]
0.5 mg/day	48 Weeks	6.0 (log <sub>10</sub> IU/mL)	[6]			
Tenofovir Disoproxil Fumarate (TDF)	Nucleos(t)ide Analogue	CHB Patients with High Viral Load	300 mg	240 Weeks	98.3% of patients achieve HBV DNA <400 copies/mL	[7]
Tenofovir Alafenamide (TAF)	Nucleos(t)ide Analogue	Chronic Hepatitis B Patients	25 mg	1 Year	5.18	[8]
Linvencorvir (RO7049389)	Capsid Assembly Modulator (Class I)	Chronic Hepatitis B Patients	200 mg BID	4 Weeks	2.44	[9]
400 mg BID	4 Weeks	3.33	[9]			

Bersacapa vir (JNJ- 56136379)	Capsid Assembly Modulator (Class II)	HBeAg- Positive Patients (with NUC)	75 mg	24 Weeks	5.53	[9]
250 mg	24 Weeks	5.88	[9]			

## Experimental Protocols and Methodologies

The data presented in this guide are derived from various preclinical and clinical studies. The methodologies employed in these key experiments are detailed below.

### In Vitro Efficacy Assays

- HBV Replication Assay (EC<sub>50</sub> Determination):
  - Cell Lines: HBV-producing cell lines such as HepDE19 or HepG2-NTCP are commonly used.[3]
  - Treatment: Cells are treated with serial dilutions of the test compound (e.g., AB-836).
  - Incubation: The cells are incubated for a defined period (e.g., 7-9 days).
  - DNA Extraction: HBV DNA is extracted from the cell culture supernatant.
  - Quantification: HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).
  - Analysis: The 50% effective concentration (EC<sub>50</sub>), the concentration at which 50% of viral replication is inhibited, is calculated. For AB-836, the EC<sub>50</sub> was 0.010 µM in HepDE19 cells.[3]
- cccDNA Formation Assay:
  - Cell Model: De novo infection models using cells like HepG2-NTCP are utilized.[3]
  - Infection and Treatment: Cells are infected with HBV and simultaneously treated with the test compound.

- cccDNA Extraction: After a period of incubation, nuclear cccDNA is specifically extracted from the cells.
- Quantification: cccDNA levels are quantified via qPCR.
- Analysis: The EC<sub>50</sub> for the inhibition of cccDNA formation is determined. AB-836 inhibited cccDNA formation with an EC<sub>50</sub> of 0.18 µM.[3]

## In Vivo Efficacy Studies (Mouse Models)

- Model: Hydrodynamic injection mouse models of HBV infection are frequently used.[3]
- Treatment: Once HBV replication is established, mice are treated with the test compound (e.g., AB-836 at 3 and 10 mg/kg/day) or a vehicle control.[1]
- Sample Collection: Serum samples are collected at various time points to measure HBV DNA. At the end of the study, liver tissue is harvested.
- Analysis: HBV DNA is quantified from both serum and liver tissue to assess the reduction in viral load. In a mouse model, AB-836 demonstrated 1.4 and 2.5 log<sub>10</sub> reductions in HBV DNA at daily doses of 3 and 10 mg/kg, respectively.[1]

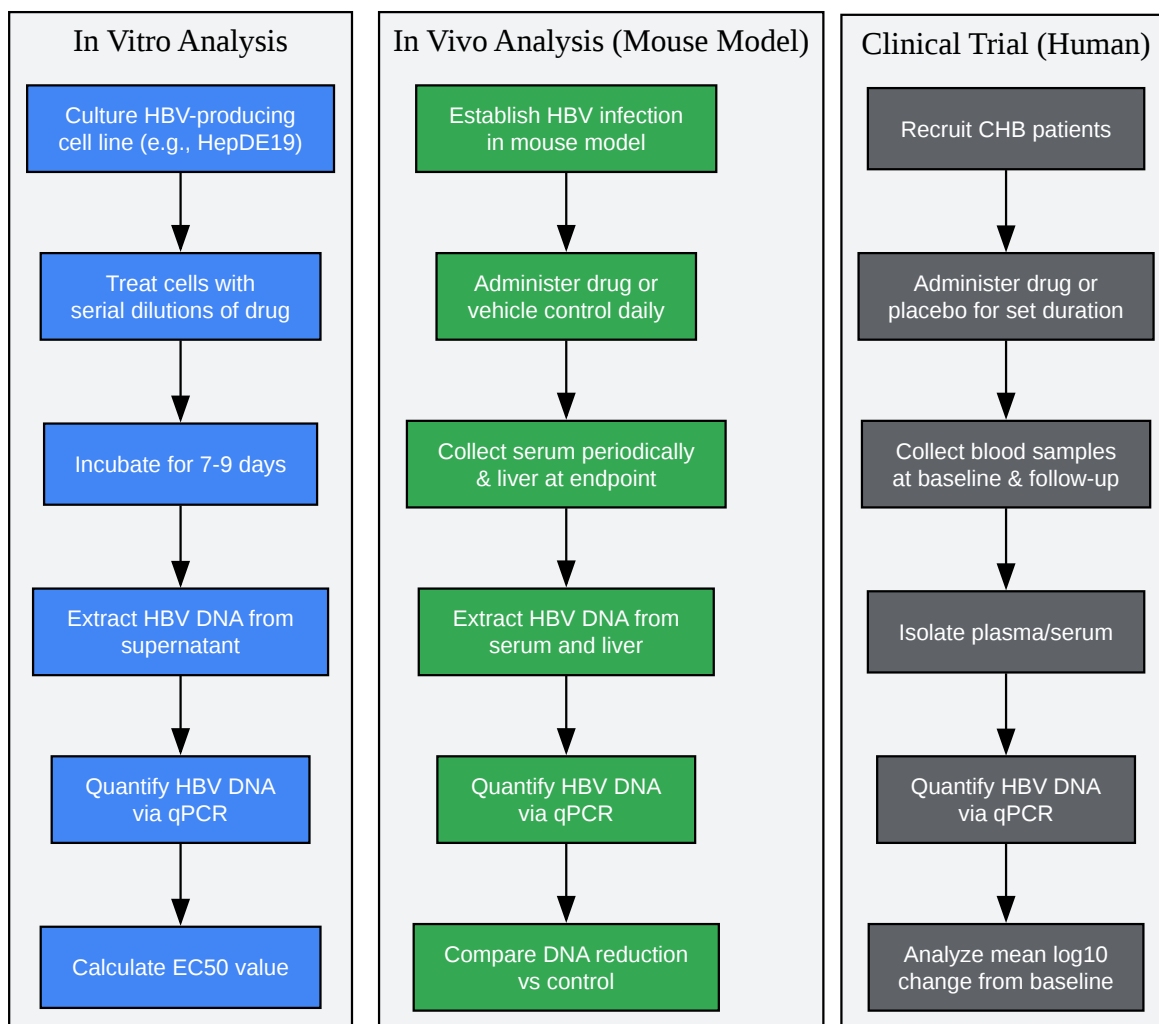
## Clinical Trials (Phase 1a/1b for AB-836)

- Study Design: The AB-836-001 study was a Phase 1a/1b randomized, double-blind, placebo-controlled trial.
- Participants: The trial enrolled healthy subjects and patients with chronic HBV infection.[10]
- Dosing: Patients with CHB received once-daily oral doses of AB-836 (e.g., 50, 100, 200 mg) or a placebo for 28 days.[3]
- Efficacy Endpoint: The primary efficacy endpoint was the change in serum HBV DNA from baseline to the end of treatment.
- Monitoring: Safety and tolerability were monitored through clinical laboratory tests, ECGs, and recording of adverse events.[10] HBV DNA levels were quantified using qPCR assays. [11]

## Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

### Mechanism of Action for AB-836 (Class II CAM).



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### Experimental Workflow for Assessing HBV DNA Reduction.

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